MK-212 hydrochloride

Description

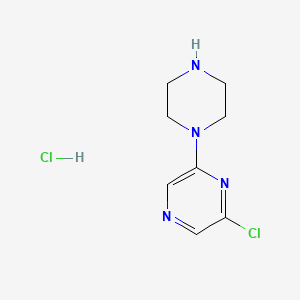

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-6-piperazin-1-ylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIZGLUIYAZQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64022-27-1 (Parent) | |

| Record name | MK-212 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60210668 | |

| Record name | MK-212 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-58-1, 67250-10-6 | |

| Record name | Pyrazine, 2-chloro-6-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-212 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-212 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(1-piperazinyl)pyrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-212 HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-212 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8722D514RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-212 Hydrochloride: A Technical Guide to its Mechanism of Action in the Central Nervous System

Abstract

MK-212 hydrochloride, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine (CPP), is an arylpiperazine derivative that has been instrumental as a pharmacological tool for elucidating the complex roles of the serotonin system in the central nervous system (CNS).[1][2] Primarily characterized as a potent serotonin 5-HT₂C receptor agonist, its actions cascade through well-defined intracellular signaling pathways to modulate a wide array of neurochemical and behavioral processes.[3][4] This technical guide provides an in-depth exploration of the molecular, cellular, and systemic mechanisms of action of MK-212. We will dissect its receptor pharmacology, delineate its downstream signaling cascades, contextualize its neurophysiological effects, and provide validated experimental protocols for its investigation. This document is designed to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the serotonergic system.

Molecular Targets and Receptor Pharmacology of MK-212

The primary mechanism of action of MK-212 is its direct interaction with and activation of serotonin (5-hydroxytryptamine, 5-HT) receptors. While it interacts with several receptor subtypes, its pharmacological profile is dominated by a high affinity and functional potency for the 5-HT₂ receptor subfamily, with a distinct preference for the 5-HT₂C subtype.[5]

1.1. Primary Target: The 5-HT₂C Receptor

MK-212 is a full agonist at the 5-HT₂C receptor.[4] This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS, including the choroid plexus, hippocampus, amygdala, substantia nigra, and prefrontal cortex. Activation of 5-HT₂C receptors is integral to the regulation of mood, appetite, anxiety, and motor control.[3] The selectivity of MK-212 for this receptor has established it as a valuable probe for studying these functions.[3]

1.2. Secondary Targets: 5-HT₂A and 5-HT₂B Receptors

In addition to its primary target, MK-212 also demonstrates agonist activity at the 5-HT₂A and 5-HT₂B receptor subtypes, albeit with lower potency.[4] It acts as a partial to full agonist at the 5-HT₂A receptor and a moderate-efficacy partial agonist at the 5-HT₂B receptor.[4] Its potency at the 5-HT₂A receptor is approximately 10- to 30-fold lower than at the 5-HT₂C receptor.[4] This broader activity across the 5-HT₂ family should be considered when interpreting experimental results, as activation of 5-HT₂A receptors, for instance, is associated with distinct physiological and behavioral outcomes.

1.3. Quantitative Receptor Interaction Profile

The binding affinity (Ki) and functional potency (EC₅₀) are critical parameters for quantifying a ligand's interaction with its receptor. The table below summarizes the known values for MK-212 at key human serotonin receptors.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, µM) | Functional Assay Type | Reference(s) |

| 5-HT₂C | 7.01 | 0.028 | Calcium Mobilization | [5][6] |

| 5-HT₂A | - | 0.42 | Calcium Mobilization | [6] |

| 5-HT₂B | - | - | - | [4] |

| 5-HT₁A | Low Affinity | - | - | [4] |

| 5-HT₁B | Low Affinity | - | - | [4] |

Intracellular Signaling Cascades

The physiological effects of MK-212 are initiated by the activation of intracellular signaling pathways upon binding to its target receptors. The canonical pathway for all 5-HT₂ receptor subtypes, including 5-HT₂C, involves coupling to the Gq/11 family of G-proteins.[3]

2.1. The Canonical Gq/11-PLC Pathway

-

G-Protein Coupling: Upon agonist binding by MK-212, the 5-HT₂C receptor undergoes a conformational change, activating its associated heterotrimeric G-protein, Gαq/11.[3]

-

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[7]

-

Second Messenger Generation: PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3]

-

Downstream Effects:

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).

-

This cascade leads to the phosphorylation of numerous downstream protein targets, ultimately altering neuronal excitability, gene expression, and neurotransmitter release.

2.2. Promiscuous G-Protein Coupling

Recent advanced research has revealed that the 5-HT₂C receptor exhibits promiscuous coupling, meaning it can activate other G-protein families beyond Gq/11. Comprehensive analyses have demonstrated that the 5-HT₂C receptor also engages Gi/o/z and G12/13 proteins.[8][9] This functional selectivity, where different agonists can stabilize receptor conformations that preferentially activate certain pathways over others, adds a significant layer of complexity to the actions of ligands like MK-212 and is an active area of investigation.

Neurochemical and Systemic CNS Effects

The activation of 5-HT₂C receptors by MK-212 orchestrates a range of measurable effects on neurochemistry and behavior. These systemic effects are a direct consequence of the intracellular signaling events in specific neuronal populations.

-

Anorectic Effects: MK-212 is a potent anorectic agent, robustly reducing food intake in animal models.[3] In rats, it has an ED₅₀ of 1.5 mg/kg for this effect, which can be blocked by serotonin antagonists, confirming its serotonergic mechanism.[3][10][11]

-

Anxiogenic Effects: Administration of MK-212 is associated with increased anxiety-like behaviors in models such as the elevated plus-maze.[12] This effect highlights the role of 5-HT₂C receptor activation in anxiety circuits, particularly within the amygdala.[12]

-

HPA Axis Activation: MK-212 stimulates the hypothalamic-pituitary-adrenal (HPA) axis, leading to a dose-dependent increase in the secretion of adrenocorticotropic hormone (ACTH) and corticosterone.[3][13] In humans, it has been shown to increase serum cortisol and prolactin levels.[14]

-

Modulation of Dopamine Systems: The serotonin and dopamine systems are intricately linked. Activation of 5-HT₂C receptors is known to exert an inhibitory influence on dopamine release in striatal regions, a mechanism that may contribute to some of its behavioral effects.[15] However, the anorectic action of MK-212 is not blocked by dopamine antagonists, indicating that its primary effect on appetite is independent of the dopamine system.[11]

Methodologies for Elucidating Mechanism of Action

A multi-step experimental approach, progressing from in vitro characterization to in vivo validation, is essential for defining the mechanism of action of a CNS compound like MK-212.

4.1. Experimental Protocol: In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of MK-212 for specific serotonin receptor subtypes.

-

Principle: This competitive binding assay measures the ability of a test compound (MK-212) to displace a known radiolabeled ligand from its receptor.

-

Methodology:

-

Preparation: Use cell membrane preparations from cell lines stably expressing the human receptor of interest (e.g., 5-HT₂C).[16]

-

Incubation: Incubate the membrane preparations with a fixed concentration of a specific high-affinity radioligand (e.g., [³H]mesulergine for 5-HT₂C) and varying concentrations of the unlabeled test compound (MK-212).

-

Separation: After reaching equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the log concentration of MK-212. Use nonlinear regression to fit the data to a one-site competition model and calculate the IC₅₀ (concentration of MK-212 that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

4.2. Experimental Protocol: In Vitro IP₁ Accumulation Functional Assay

-

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of MK-212 as a 5-HT₂C receptor agonist.

-

Principle: As activation of the Gq-coupled 5-HT₂C receptor leads to IP₃ production, this assay measures the accumulation of its stable downstream metabolite, inositol monophosphate (IP₁), in the presence of lithium chloride (LiCl), which blocks IP₁ degradation.[5]

-

Methodology:

-

Cell Culture: Plate cells stably expressing the 5-HT₂C receptor in 96-well plates and culture until confluent.[5]

-

Pre-incubation: Replace the culture medium with a stimulation buffer containing LiCl and pre-incubate to allow LiCl to enter the cells.

-

Stimulation: Add varying concentrations of MK-212 to the wells and incubate for a defined period (e.g., 30-60 minutes) to stimulate IP₁ production.

-

Lysis and Detection: Lyse the cells and measure the accumulated IP₁ levels using a commercially available assay kit, typically based on Homogeneous Time-Resolved FRET (HTRF).

-

Analysis: Plot the IP₁ signal against the log concentration of MK-212. Use a nonlinear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ and Eₘₐₓ values.

-

4.3. Experimental Protocol: In Vivo Microdialysis

-

Objective: To measure changes in extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in a specific brain region of an awake, freely moving animal following systemic administration of MK-212.

-

Principle: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotaxically implanted into a target brain region.[17] A physiological solution is slowly perfused through the probe, allowing extracellular molecules to diffuse across the membrane into the perfusate, which is then collected for analysis.[18][19]

-

Methodology:

-

Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in a rat or mouse. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[17] After a stabilization period, collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer MK-212 (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[20]

-

Data Expression: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration for each animal.

-

Summary and Future Directions

This compound exerts its effects in the central nervous system primarily through the potent and selective agonism of the 5-HT₂C receptor. This action initiates a Gq/11-mediated signaling cascade, leading to the generation of IP₃ and DAG, subsequent calcium mobilization, and PKC activation. These molecular events translate into significant systemic effects, including profound appetite suppression, modulation of anxiety circuits, and activation of the HPA axis.

While the primary mechanism is well-established, future research should focus on:

-

Deconvoluting Functional Selectivity: Investigating the contribution of the non-canonical Gi/o and G12/13 signaling pathways to the overall pharmacological profile of MK-212 and other 5-HT₂C agonists.

-

Circuit-Specific Actions: Utilizing advanced techniques like optogenetics and chemogenetics in combination with MK-212 administration to dissect the specific neuronal circuits responsible for its diverse behavioral effects.

-

Therapeutic Potential: Exploring the relevance of the 5-HT₂C-mediated anorectic mechanism in the context of modern drug development for obesity and metabolic disorders, while carefully considering the anxiogenic and endocrine side effects.[21]

By continuing to build upon the foundational knowledge established through the use of tools like MK-212, the scientific community can further unravel the complexities of the serotonin system and its role in health and disease.

References

- 1. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MK-212 - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. MK-212 (hydrochloride) - Biochemicals - CAT N°: 36089 [bertin-bioreagent.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anorexigenic and ancillary actions of MK-212 (6-chloro-2-(1-piperazinyl)-pyrazine; CPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A 5-hydroxytryptamine-like mode of anorectic action for 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of 5HT2C-receptor agonist MK-212 on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stimulation of serum cortisol and prolactin secretion in humans by MK-212, a centrally active serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 19. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 21. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serotonergic Probe MK-212 Hydrochloride: A Technical Guide to its History, Discovery, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-212 hydrochloride, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride (CPP), is a potent, centrally acting serotonin (5-HT) receptor agonist.[1] Belonging to the arylpiperazine class of compounds, MK-212 has been a cornerstone pharmacological tool for decades in the elucidation of the complex roles of the serotonergic system in both normal physiological function and various pathological states. Initially developed by Merck Sharp & Dohme Corp., its journey from a novel chemical entity to a widely used research compound offers a compelling case study in drug discovery and pharmacological investigation.[2][3] This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and multifaceted pharmacological profile of this compound, intended to serve as a valuable resource for researchers and drug development professionals.

The Genesis of a Serotonergic Tool: Discovery and Early Characterization

The initial report of the central serotonin-like activity of MK-212 (then referred to as CPP) emerged in 1977 from the laboratories of Clineschmidt and colleagues at Merck.[4] Their seminal paper in the European Journal of Pharmacology detailed the compound's ability to elicit a range of behaviors in animal models that were characteristic of central serotonin receptor activation. These included the enhancement of the crossed extensor reflex in spinalized rats, induction of head twitches in mice, and a complex motor syndrome in rats, all of which were dose-dependently attenuated by the serotonin antagonist metergoline.[4] This foundational work firmly established MK-212 as a direct-acting serotonin receptor agonist, paving the way for its extensive use in probing the intricacies of the serotonergic system.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been refined over the years. A common and efficient laboratory-scale synthesis involves the nucleophilic aromatic substitution reaction between 2,6-dichloropyrazine and piperazine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dichloropyrazine

-

Anhydrous piperazine

-

Triethylamine (or other suitable base)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2,6-dichloropyrazine in an anhydrous solvent.

-

Addition of Reagents: To this solution, add a molar excess of anhydrous piperazine and a suitable base such as triethylamine to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The crude product is purified using column chromatography on silica gel to yield the free base of MK-212.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol, diethyl ether) and treat it with a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product as a white to off-white crystalline solid.[5]

Diagram of Synthesis Workflow:

References

An In-depth Technical Guide to the Chemical and Physical Properties of MK-212 Hydrochloride

Introduction: Unveiling the Profile of a Key Serotonergic Modulator

MK-212 hydrochloride, known chemically as 2-chloro-6-(piperazin-1-yl)pyrazine monohydrochloride, is a significant pharmacological tool in the study of the serotonergic system.[1][2] As a non-selective serotonin 5-HT2 receptor agonist with a notable preference for the 5-HT2C subtype, it has been instrumental in elucidating the roles of these receptors in a variety of physiological and pathological processes.[1][3][4] This guide provides a comprehensive overview of its chemical and physical properties, analytical methodologies for its characterization, its pharmacological profile, and essential safety and handling information. The insights and protocols herein are designed to equip researchers with the foundational knowledge required for the effective and safe use of this compound in a laboratory setting.

Core Chemical and Physical Characteristics

This compound is a white to off-white crystalline solid.[5][6] A thorough understanding of its fundamental properties is paramount for its correct handling, storage, and application in experimental settings.

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-6-(piperazin-1-yl)pyrazine;hydrochloride | [7] |

| Synonyms | 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride, CPP | [1] |

| CAS Number | 61655-58-1 | [5][6][7] |

| Molecular Formula | C₈H₁₁ClN₄·HCl | [3][5] |

| Molecular Weight | 235.12 g/mol | [5][6][7] |

| Canonical SMILES | Clc1nc(N2CCNCC2)cnc1.Cl | [5] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [5][6] |

| Solubility | Soluble in water (up to 50 mM with gentle warming). Limited solubility in aqueous buffers. Soluble in DMSO. | [8] |

| Storage | Store at room temperature for short-term. For long-term storage, keep at 4°C sealed and away from moisture. In solution (DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month. | [5][6][9] |

| Stability | Stock solutions in anhydrous DMSO are stable for extended periods when stored at -20°C or below, protected from light. Aqueous solutions are less stable and should be prepared fresh. | [1] |

Analytical Characterization: Methodologies and Expected Data

Rigorous analytical characterization is essential to confirm the identity, purity, and concentration of this compound. High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment, often showing ≥98% or ≥99% purity from commercial suppliers.[2][3] While specific spectral data from open-literature sources is limited, this section outlines the principles and expected outcomes from key analytical techniques. Researchers should always refer to the Certificate of Analysis provided by their supplier for lot-specific data.

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and identification of this compound.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the piperazine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for the carbon atoms in the pyrazine and piperazine rings.[12][13][14] The carbon attached to the chlorine atom is expected to be significantly deshielded, appearing at a lower field.[12][13][14]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For the hydrochloride salt, the mass spectrum will show the molecular ion for the free base (C₈H₁₁ClN₄) at an m/z corresponding to its molecular weight (~198.65 g/mol ).[15]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule, including C-H, C=N, C-N, and C-Cl stretching and bending vibrations.

-

UV-Visible Spectroscopy : The UV-Vis spectrum in a suitable solvent (e.g., dilute hydrochloric acid) is expected to show absorption maxima characteristic of the pyrazine chromophore.[16]

Chromatographic Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of this compound and for its quantification in various matrices.

A validated, stability-indicating HPLC method is crucial for purity determination and for monitoring the compound's stability over time.[1][17][18] The following provides a detailed protocol template that can be adapted and optimized.

Exemplary HPLC Protocol for Purity Analysis

Caption: Exemplary workflow for HPLC analysis of this compound.

Protocol Steps:

-

Mobile Phase Preparation : Prepare the mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer at a specific pH. The exact ratio should be optimized for the best separation.

-

Standard Solution Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Chromatographic Conditions :

-

Column : A reverse-phase C18 column is commonly used for piperazine derivatives.

-

Elution : An isocratic elution is often sufficient for purity analysis.

-

Detection : Set the UV detector to a wavelength of maximum absorbance for MK-212.

-

-

Injection and Analysis : Inject the standard solution into the HPLC system and record the chromatogram.

-

Data Processing : The purity is calculated based on the area of the main peak relative to the total area of all peaks.

GC-MS is a powerful technique for the identification of MK-212, especially in complex matrices, although it may require derivatization to improve volatility and chromatographic performance.[3][5][6][8][19]

Exemplary GC-MS Protocol

Caption: General workflow for GC-MS analysis of piperazine derivatives.

Protocol Steps:

-

Sample Preparation : Dissolve the this compound sample in a volatile organic solvent.

-

Derivatization : To enhance volatility, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary.[6] This step involves incubating the sample with the derivatizing agent at an elevated temperature.[6]

-

GC Separation :

-

Column : A non-polar capillary column is typically used.

-

Temperature Program : A temperature gradient is employed to ensure the separation of the analyte from any impurities.

-

-

MS Detection :

-

Ionization : Electron ionization is standard for generating a reproducible fragmentation pattern.

-

Analysis : The resulting mass spectrum can be compared to a reference library for identification.

-

Pharmacological Profile: Mechanism of Action and In Vitro/In Vivo Applications

MK-212's primary pharmacological action is the activation of 5-HT2C receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling pathway.[7] This activation initiates a cascade of intracellular events that modulate neuronal activity.

Signaling Pathway

Upon binding of MK-212 to the 5-HT2C receptor, the Gq alpha subunit is activated, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Caption: 5-HT2C receptor signaling cascade initiated by MK-212.

Experimental Protocols in Preclinical Research

MK-212 is widely used in preclinical models to investigate the role of the 5-HT2C receptor in various behaviors.

This protocol is essential for determining the binding affinity of MK-212 for the 5-HT2C receptor. It typically involves a competition binding assay using a radiolabeled ligand.[1][2][20][21][22]

Protocol for Radioligand Binding Assay:

-

Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human 5-HT2C receptor.[1][20]

-

Assay Setup : In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]mesulergine), the prepared cell membranes, and varying concentrations of this compound.[1][20][21][22]

-

Incubation : Incubate the plate to allow the binding to reach equilibrium.

-

Filtration and Washing : Rapidly filter the contents of each well through a filter mat to separate the bound and free radioligand. Wash the filters to remove any non-specifically bound radioligand.

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : The data is used to calculate the IC₅₀ (the concentration of MK-212 that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) can be determined.

This protocol is used to evaluate the effects of MK-212 on spontaneous motor activity in rodents, which can be an indicator of sedative or stimulant properties.[7][11][23][24][25]

Protocol for Locomotor Activity Test in Mice:

-

Acclimation : Acclimate the mice to the testing room for at least 60 minutes before the experiment.[23]

-

Drug Preparation and Administration : Dissolve this compound in sterile 0.9% saline.[7] Administer the desired dose (e.g., 0.5 - 1.0 mg/kg) via intraperitoneal (i.p.) injection.[7] A vehicle control group (saline injection) should be included.

-

Testing : Immediately after injection, place each mouse into an individual locomotor activity chamber.[23] These chambers are equipped with infrared beams to automatically record movement.[24]

-

Data Collection : Record locomotor activity for a set period, typically 30-60 minutes, in discrete time bins (e.g., 5 minutes).[23]

-

Data Analysis : Analyze the data to compare the locomotor activity between the MK-212-treated groups and the vehicle control group.

Safety, Handling, and Disposal

This compound is classified as acutely toxic if swallowed and requires careful handling to minimize exposure.[20]

Hazard Identification and Personal Protective Equipment (PPE)

-

Primary Hazard : Toxic if swallowed (Acute Toxicity - Oral, Category 3).[20]

-

Handling Precautions : Handle in a well-ventilated area, preferably in a chemical fume hood.[19] Avoid formation of dust and aerosols.[19] Do not eat, drink, or smoke when using this product.[20]

-

Personal Protective Equipment : Wear appropriate protective gloves, a lab coat, and safety glasses.[19]

Storage and Stability

-

Solid Form : Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] For long-term storage, -20°C is recommended.

-

Solutions : As previously mentioned, DMSO stock solutions should be stored at -20°C or -80°C and protected from light. Aqueous solutions should be prepared fresh daily.[1]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[19] It should not be disposed of with household garbage or allowed to enter sewage systems.[20]

Conclusion

This compound remains a vital compound for neuroscience research, offering a means to probe the complexities of the 5-HT2C receptor system. This guide has synthesized critical information on its chemical and physical properties, provided frameworks for its analytical characterization, detailed its pharmacological mechanism, and outlined essential safety protocols. By adhering to these guidelines and employing rigorous experimental design, researchers can confidently and safely utilize this compound to advance our understanding of serotonergic modulation in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. innoprot.com [innoprot.com]

- 3. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. MK-212 (monohydrochloride) - MedChem Express [bioscience.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. scholars.direct [scholars.direct]

- 7. benchchem.com [benchchem.com]

- 8. scholars.direct [scholars.direct]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. GSRS [gsrs.ncats.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 22. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. va.gov [va.gov]

- 24. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purity of MK-212 Hydrochloride

This guide provides a comprehensive overview of the synthesis pathway and purity analysis of MK-212 hydrochloride (6-chloro-2-(1-piperazinyl)pyrazine hydrochloride), a significant research chemical in the field of neuroscience. Intended for researchers, scientists, and professionals in drug development, this document details the chemical synthesis, purification, and rigorous analytical methods required to ensure the quality and integrity of this compound.

Introduction

This compound is a potent and selective serotonin 5-HT2C receptor agonist.[1] Its activity at this receptor has made it a valuable tool in preclinical research for investigating various neurological and psychiatric conditions. Given its application in sensitive biological systems, the synthesis of this compound with high purity is of paramount importance. This guide elucidates a reliable synthetic route and the analytical methodologies necessary to characterize and validate its purity.

Synthesis Pathway of this compound

The most common and efficient synthesis of this compound involves a two-step process: a nucleophilic aromatic substitution reaction to form the free base, 6-chloro-2-(1-piperazinyl)pyrazine, followed by conversion to its hydrochloride salt.

Step 1: Synthesis of 6-chloro-2-(1-piperazinyl)pyrazine (Free Base)

The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrazine ring is susceptible to nucleophilic attack, and the chlorine atoms on 2,6-dichloropyrazine serve as good leaving groups.[2] In this step, one of the chlorine atoms is displaced by piperazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Materials:

-

2,6-Dichloropyrazine

-

Anhydrous Piperazine

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 equivalent) in ethanol.

-

Add anhydrous piperazine (3.0 equivalents) to the solution. An excess of piperazine is utilized both as the nucleophile and as a base to neutralize the hydrochloric acid generated during the reaction.[3]

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,6-dichloropyrazine) is consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water and stir. The product, 6-chloro-2-(1-piperazinyl)pyrazine, may precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash the solid with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure free base as a white to off-white solid.

-

Step 2: Conversion to this compound

The purified free base is then converted to its hydrochloride salt to improve its stability and aqueous solubility. This is a standard acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation

-

Materials:

-

6-chloro-2-(1-piperazinyl)pyrazine (free base)

-

Hydrochloric acid (e.g., 6 M aqueous solution or HCl in a suitable organic solvent)

-

Suitable solvent (e.g., isopropanol, ethanol)

-

Beaker or flask

-

Stirring apparatus

-

-

Procedure:

-

Dissolve the purified 6-chloro-2-(1-piperazinyl)pyrazine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Slowly add a stoichiometric amount of hydrochloric acid to the stirred solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the this compound by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any residual impurities.

-

Dry the final product under vacuum to obtain this compound as a crystalline solid.

-

Purity Analysis of this compound

Ensuring the purity of this compound is critical for its use in research. A combination of chromatographic and spectroscopic techniques is employed for this purpose. Commercial suppliers often report purities of ≥98% or ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[4]

Potential Impurities

The primary impurities that may be present in the final product originate from the synthetic process. These include:

-

Unreacted Starting Material: 2,6-Dichloropyrazine.

-

Di-substituted Byproduct: 2,6-bis(1-piperazinyl)pyrazine, formed if both chlorine atoms on the starting material react with piperazine.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

Analytical Methodologies

A multi-faceted approach is necessary for a comprehensive purity assessment.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of this compound and quantifying any impurities. A validated reversed-phase HPLC method is typically used.

Exemplary HPLC Protocol

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).[6]

Validation of the HPLC method should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness. [7][8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound and for identifying any organic impurities. The spectra should be consistent with the expected structure.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and the unreacted starting material, 2,6-dichloropyrazine. The mass spectrum of MK-212 would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern can provide further structural confirmation.[9][10][11][12]

| Parameter | Typical Value |

| Purity (by HPLC) | ≥ 98% (typically ≥ 99%) |

| Identification | Conforms to the structure by ¹H NMR and ¹³C NMR |

| Residual Solvents | Within acceptable limits as per ICH guidelines |

Conclusion

The synthesis of high-purity this compound is achievable through a well-controlled nucleophilic aromatic substitution reaction followed by conversion to the hydrochloride salt. Rigorous analytical testing, primarily using HPLC, but also including NMR and GC-MS, is crucial to ensure the identity, purity, and quality of the final product. This in-depth guide provides the necessary framework for researchers and drug development professionals to confidently synthesize and analyze this compound for their research needs.

References

- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Chloro-6-(1-piperazinyl)-pyrazine hydrochloride | 67250-10-6 [amp.chemicalbook.com]

- 6. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]

- 7. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uni-saarland.de [uni-saarland.de]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Pharmacodynamics of MK-212 as a Serotonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-212, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine, is a pivotal pharmacological tool used extensively in neuroscience research to investigate the roles of the serotonin system.[1][2][3] As a non-selective serotonin receptor agonist, it possesses a notable affinity for the 5-HT2 receptor subfamily, particularly the 5-HT2C receptor.[4][5] This guide provides a comprehensive overview of the pharmacodynamic profile of MK-212, detailing its receptor binding and functional activity, the intracellular signaling cascades it initiates, and the established methodologies for its characterization. Furthermore, it synthesizes key findings from in vivo studies to connect its molecular actions to physiological and behavioral outcomes.

A note on nomenclature: This guide focuses on MK-212. The compound "MK-222" is an unrelated Akt inhibitor, and its mention in the context of serotonin agonism is likely a typographical error.

Molecular Pharmacology of MK-212

The pharmacodynamic effect of a compound is defined by its affinity for its target receptors and its intrinsic efficacy upon binding. MK-212 has been characterized as a direct agonist at several serotonin receptors, with a well-documented preference for the 5-HT2C subtype.[4]

Receptor Binding and Functional Activity Profile

The interaction of MK-212 with serotonin receptors is quantified by its binding affinity (Ki) and its functional potency (EC50). The Ki value represents the concentration of the drug that occupies 50% of the receptors in the absence of the endogenous ligand, with a lower Ki indicating higher affinity. The EC50 value is the concentration required to elicit a half-maximal response, signifying the compound's potency.

Below is a summary of the in vitro binding and functional data for MK-212 at key human serotonin receptor subtypes.

Table 1: Comparative In Vitro Receptor Profile of MK-212

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type |

| 5-HT2A | 420 | 420 | Calcium Mobilization |

| 5-HT2C | 7.01[5] - 28[6] | 28[6] | Calcium Mobilization |

Data compiled from multiple sources.[5][6] Note that absolute values can vary between experimental setups.

This profile demonstrates that MK-212 has a significantly higher affinity and potency at the 5-HT2C receptor compared to the 5-HT2A receptor, making it a valuable tool for probing 5-HT2C receptor function.[6]

Signal Transduction Pathways

Upon binding, MK-212 activates intracellular signaling cascades. The 5-HT2C receptor, its primary target, is a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins.[4]

Activation of the Gq/11 pathway by an agonist like MK-212 initiates the following canonical cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.[4]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Downstream Effects: IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] Concurrently, DAG activates protein kinase C (PKC).[4]

This signaling cascade ultimately leads to a variety of cellular responses, including neuronal depolarization and modulation of gene expression.

Figure 1: Canonical Gq/11 signaling pathway activated by MK-212 at the 5-HT2C receptor.

Methodologies for In Vitro Characterization

The precise characterization of a serotonin agonist like MK-212 relies on robust in vitro assays. These experiments are foundational for determining a compound's affinity, potency, and efficacy.

Experimental Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of an unlabeled compound (the "competitor," e.g., MK-212) to displace a radiolabeled ligand from the target receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target serotonin receptor (e.g., HEK293 cells transfected with the human 5-HT2C receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration using a standard method like the Bradford assay.

-

-

Assay Incubation:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C), and varying concentrations of the unlabeled test compound (MK-212).

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubate at a controlled temperature for a set duration to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with cold buffer to remove any remaining unbound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (MK-212) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of MK-212 that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Experimental Protocol 2: Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A and 5-HT2C.[7][8] It is used to determine the potency (EC50) and efficacy (Emax) of an agonist.

Step-by-Step Methodology:

-

Cell Preparation:

-

Plate cells expressing the target receptor (e.g., CHO-K1 cells with the 5-HT2C receptor) in a clear-bottom, black-walled multi-well plate and grow to confluence.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. The dye will be taken up by the cells and cleaved to its active, calcium-sensitive form.

-

Incubate to allow for complete de-esterification of the dye.

-

-

Compound Addition and Signal Detection:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add varying concentrations of the test agonist (MK-212) to the wells.

-

Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the agonist.

-

Plot the peak response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC50 (potency) and the Emax (maximum response, or efficacy) relative to a reference full agonist like serotonin.

-

Figure 2: Generalized workflow for in vitro characterization of a serotonin receptor agonist.

In Vivo Pharmacodynamics and Physiological Effects

The administration of MK-212 to animal models, primarily rodents, elicits a range of physiological and behavioral responses that are consistent with its action as a 5-HT2C receptor agonist.[4] These in vivo studies are crucial for understanding the functional consequences of receptor activation in a complex biological system.

Table 2: Summary of Key In Vivo Effects of MK-212 in Rodents

| Effect Category | Specific Effect | Species | Dose Range (mg/kg, i.p.) | Key Finding | Reference(s) |

| Endocrine | Increased ACTH Release | Rat | N/A | Effect is mediated by the 5-HT2C (formerly 5-HT1C) receptor and can be blocked by antagonists like mesulergine. | [9] |

| Endocrine | Increased Corticosterone | Mouse | 0.5 - 1.0 | High doses lead to a significant increase in blood corticosterone levels. | [4] |

| Behavioral | Anorexia (Reduced Food Intake) | Rat | ED50 = 1.5 | MK-212 is a potent anorectic agent, and this effect is inhibitable by serotonin antagonists. | [4] |

| Behavioral | Disruption of Maternal Behavior | Rat | 0.5 - 2.0 | Dose-dependently disrupts pup retrieval, licking, and nursing. | [6][10] |

| Behavioral | Motor Syndrome | Rat | 1.25 - 5.0 | Elicits a complex motor syndrome (head twitches, etc.) characteristic of central serotonin receptor activation. | [1] |

These in vivo effects highlight the role of the 5-HT2C receptor in regulating stress responses (ACTH, corticosterone), appetite, and complex social behaviors.[4][6][9][10] The ability of 5-HT2C antagonists to block these effects provides strong evidence for the receptor's involvement.[4][9]

Conclusion

MK-212 is a non-selective serotonin agonist with a clear preference for the 5-HT2C receptor subtype. Its pharmacodynamic profile is characterized by high affinity and functional potency at this receptor, leading to the activation of the canonical Gq/PLC/IP3 signaling pathway. The resulting physiological and behavioral effects observed in vivo, such as anorexia and endocrine changes, have solidified MK-212's role as an indispensable tool for elucidating the complex functions of the central serotonin system, particularly those mediated by the 5-HT2C receptor. Future research may further explore the potential biased agonism of MK-212, investigating whether it preferentially activates certain downstream signaling pathways over others, which could have significant implications for therapeutic drug design.[5]

References

- 1. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. MK-212 increases rat plasma ACTH concentration by activation of the 5-HT1C receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of MK-212 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Pharmacological Profile of MK-212

MK-212 hydrochloride, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride, is a synthetic compound belonging to the piperazine class.[1][2] It has been extensively utilized as a pharmacological tool in neuroscience research to investigate the roles of specific serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes in various physiological and pathological processes.[3][4] As a serotonin receptor agonist, MK-212 has been instrumental in elucidating the complex signaling pathways associated with the 5-HT system.[5][6] This guide provides a comprehensive technical overview of the receptor binding affinity and selectivity profile of MK-212, offering field-proven insights into its experimental characterization and implications for drug development.

This document will delve into the nuanced binding characteristics of MK-212, presenting a detailed analysis of its affinity for various 5-HT receptor subtypes. We will explore the experimental methodologies employed to determine these binding parameters, providing a robust framework for researchers seeking to conduct similar investigations. Furthermore, this guide will illuminate the functional consequences of MK-212's receptor interactions, discussing its agonist activity and the downstream signaling cascades it elicits.

The Core of MK-212's Activity: Receptor Binding Profile and Selectivity

The therapeutic and research utility of a pharmacological agent is fundamentally dictated by its affinity for its molecular targets and its selectivity over other potential off-targets. MK-212 is primarily recognized as a serotonin 5-HT2 receptor agonist, with a notable preference for the 5-HT2C subtype.[7][8]

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of MK-212 for a range of human serotonin receptor subtypes has been characterized through in vitro radioligand binding assays. The inhibition constant (Ki) is a critical parameter that quantifies the affinity of a ligand for a receptor; a lower Ki value signifies a higher binding affinity. The table below summarizes the reported Ki values for MK-212 at various 5-HT receptors.

| Receptor Subtype | Ki (nM) | Comments | Reference(s) |

| 5-HT2C | 28 | High affinity; primary target. | [7] |

| 5-HT2A | 420 | Moderate affinity; approximately 15-fold lower than for 5-HT2C. | [7] |

| 5-HT2B | - | Weak partial agonist activity has been reported, suggesting lower affinity. | [8][9] |

| 5-HT1A | >1000 | Low affinity. | [8] |

| 5-HT1B | >1000 | Low affinity. | [8] |

Understanding the Selectivity Profile

The data clearly illustrates that MK-212 possesses a significant selective advantage for the 5-HT2C receptor over the 5-HT2A receptor. This selectivity is a key determinant of its pharmacological effects in both in vitro and in vivo models. The compound's low affinity for 5-HT1A and 5-HT1B receptors further underscores its preferential interaction with the 5-HT2 family, and more specifically, the 5-HT2C subtype.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Effect of 5HT2C-receptor agonist MK-212 on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

- 7. MK-212 - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. MK-212 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-Depth Technical Guide to the In Vitro Characterization of MK-212 Hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro characterization of MK-212 hydrochloride. MK-212, also known as 6-chloro-2-(1-piperazinyl)pyrazine, is a non-selective serotonin 5-HT2 receptor agonist with a notable preference for the 5-HT2C receptor subtype.[1] Its utility as a research tool necessitates a thorough understanding of its pharmacological profile, which can be elucidated through a series of well-defined in vitro assays. This document offers detailed methodologies for key experiments, insights into data interpretation, and visual representations of signaling pathways and workflows to facilitate a deeper understanding of this compound.

Introduction: The Significance of MK-212 in Serotonergic Research

This compound serves as a critical pharmacological tool for investigating the physiological and pathological roles of the serotonin 5-HT2 receptor family, particularly the 5-HT2C subtype.[1] These Gq/11-coupled receptors are implicated in a wide array of central nervous system functions, including mood, appetite, and cognition.[2] Dysregulation of 5-HT2C receptor signaling has been linked to various conditions such as obesity, depression, and obsessive-compulsive disorder.[3] The ability to selectively activate these receptors with an agonist like MK-212 allows for the dissection of their downstream signaling cascades and the exploration of their therapeutic potential. A precise in vitro characterization is the foundational step in utilizing this compound for meaningful pharmacological studies.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is paramount for accurate and reproducible in vitro experimentation.

| Property | Value | Source |

| Chemical Name | 2-chloro-6-(piperazin-1-yl)pyrazine;hydrochloride | [4] |

| Molecular Formula | C₈H₁₁ClN₄·HCl | [5] |

| Molecular Weight | 235.12 g/mol | [5] |

| CAS Number | 61655-58-1 | [5] |

| Solubility | Soluble to 50 mM in water with gentle warming. | [5] |

| Storage | Store at room temperature. | [5] |

Solution Preparation: For in vitro assays, this compound should be dissolved in sterile 0.9% saline or an appropriate buffer to the desired stock concentration.[6] It is recommended to prepare fresh solutions for each experiment to ensure stability and potency. Gentle warming can aid in dissolution.[5]

Core In Vitro Characterization Assays

The in vitro pharmacological profile of this compound is primarily defined by its binding affinity and functional potency at target receptors. The following sections provide detailed protocols for essential assays to determine these parameters.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (MK-212).

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competition Binding Assay for 5-HT2C Receptor

Materials:

-

HEK293 cells stably expressing the human 5-HT2C receptor

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

-

Radioligand: [³H]mesulergine (a 5-HT2C antagonist)

-

Non-specific binding control: Mianserin (10 µM)

-

This compound

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize HEK293-h5-HT2C cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound at various concentrations (for total binding wells, add vehicle)

-

Mianserin (for non-specific binding wells)

-

[³H]mesulergine at a concentration near its Kd

-

Cell membrane preparation

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of MK-212. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Agonist Activity

Functional assays are essential to determine whether MK-212 acts as an agonist, antagonist, or inverse agonist at the 5-HT2C receptor. As a Gq/11-coupled receptor, 5-HT2C activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and produces inositol phosphates.

5-HT2C Receptor Gq/11 Signaling Pathway

References

- 1. MK-212 - Wikipedia [en.wikipedia.org]

- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbio.gu.se [molbio.gu.se]

- 4. MK 212 Hydrochloride | 61655-58-1 | LCA65558 | Biosynth [biosynth.com]

- 5. rndsystems.com [rndsystems.com]

- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MK-212 Hydrochloride in Murine Behavioral Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MK-212 hydrochloride, a potent and selective 5-HT2C receptor agonist, in behavioral studies involving mice. This document outlines the underlying mechanism of action, dose-response considerations, and detailed protocols for administration and behavioral assessment, ensuring scientific integrity and reproducibility.

Introduction: The Role of MK-212 in Behavioral Neuroscience

MK-212 (6-chloro-2-(1-piperazinyl)pyrazine) is a critical pharmacological tool for investigating the multifaceted role of the serotonergic system, specifically the 5-HT2C receptor, in modulating behavior.[1][2] The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the regulation of mood, anxiety, locomotion, and appetite.[1][2] Activation of 5-HT2C receptors has been shown to modulate key neurotransmitter systems, including dopamine and glutamate, making it a significant target for therapeutic interventions in psychiatric disorders such as schizophrenia and anxiety.[1][3]

The behavioral effects of MK-212 are dose-dependent. Low doses have been observed to produce anxiolytic-like effects, while higher doses can lead to a reduction in motor activity and have been used to model aspects of psychosis.[4] This dose-response relationship underscores the importance of careful dose selection and protocol standardization in preclinical behavioral studies.

Mechanism of Action: 5-HT2C Receptor Signaling Cascade

MK-212 primarily exerts its effects through the activation of 5-HT2C receptors. These receptors are coupled to the Gq/11 signaling pathway. Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG initiate a cascade of downstream cellular responses that ultimately modulate neuronal excitability and neurotransmitter release.[2] This signaling pathway is pivotal in the inhibitory effects of 5-HT2C receptor activation on dopamine release in the mesolimbic and mesocortical pathways.[1]

Caption: Signaling pathway of MK-212 via the 5-HT2C receptor.

Dose-Response Considerations and Recommended Dosages

The selection of an appropriate dose of MK-212 is critical and depends on the specific behavioral paradigm being investigated. The following table summarizes dosages used in various behavioral studies in mice. It is imperative to conduct pilot studies to determine the optimal dose for a specific experimental context and mouse strain.

| Behavioral Assay | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference(s) |

| Anxiety Models (e.g., Elevated Plus Maze) | 0.1 - 0.2 | Intraperitoneal (i.p.) | Reduced anxiety-like behavior | [4] |

| Locomotor Activity | 0.5 - 1.0 | Intraperitoneal (i.p.) | Reduced motor activity (hypolocomotion) | [4][5] |

| Schizophrenia Models (e.g., PCP-induced hyperlocomotion) | 0.5 | Intraperitoneal (i.p.) | Attenuation of hyperlocomotion | [1][6] |

| Anorectic Effects | 1.5 (ED50) | Intraperitoneal (i.p.) | Reduced food consumption | [7] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Analytical balance

Procedure:

-

Calculate the required amount of MK-212: Determine the total amount of MK-212 needed based on the desired dose (mg/kg), the average weight of the mice, and the number of animals in the treatment group.

-

Weigh the this compound: Accurately weigh the calculated amount of MK-212 powder using an analytical balance.

-

Dissolve in sterile saline: Dissolve the weighed MK-212 in sterile 0.9% saline to the desired final concentration. For intraperitoneal (i.p.) injections in mice, a typical injection volume is 10 ml/kg. Therefore, for a 1 mg/kg dose, the solution should have a concentration of 0.1 mg/ml.

-

Ensure complete dissolution: Vortex the solution thoroughly to ensure the MK-212 is completely dissolved. Gentle warming may be applied if necessary, but the solution must be cooled to room temperature before injection.[2]

-

Prepare fresh daily: It is recommended to prepare the MK-212 solution fresh on the day of the experiment to ensure its stability and efficacy.[2]

Protocol 2: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[8][9][10][11] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[10]

Materials:

-

Elevated plus maze apparatus

-

Prepared MK-212 solution and vehicle control (0.9% saline)

-

Experimental mice

-

Video tracking software (recommended for accurate data collection)

-

70% ethanol for cleaning

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes prior to the start of the experiment to reduce stress-induced confounds.[8][12]

-

Drug Administration: Administer MK-212 (e.g., 0.1-0.2 mg/kg, i.p.) or vehicle to the mice. A pre-treatment period of 15-30 minutes is typically allowed for the drug to take effect.[5]

-

Placement on the maze: Gently place the mouse in the center of the EPM, facing one of the closed arms.[8]

-

Exploration period: Allow the mouse to freely explore the maze for a 5-minute period.[8][13] The session should be recorded for later analysis.

-

Data collection: Using video tracking software, record the time spent in the open arms and closed arms, as well as the number of entries into each arm. An entry is typically defined as all four paws entering an arm.

-